(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Catalog No.
S3168090
CAS No.
865162-71-6
M.F
C16H14Br2N2O2S2
M. Wt
490.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]th...

CAS Number

865162-71-6

Product Name

(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

IUPAC Name

5-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Molecular Formula

C16H14Br2N2O2S2

Molecular Weight

490.23

InChI

InChI=1S/C16H14Br2N2O2S2/c1-2-22-8-7-20-11-4-3-10(17)9-13(11)24-16(20)19-15(21)12-5-6-14(18)23-12/h3-6,9H,2,7-8H2,1H3

InChI Key

HBXAQNYMYZEZAP-MNDPQUGUSA-N

SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Br

solubility

not available

(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a unique combination of bromine atoms, an ethoxyethyl group, and a thiophene moiety, contributing to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound's structure can be represented by the IUPAC name, which highlights its functional groups and stereochemistry.

There is no current information regarding the mechanism of action of this compound.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to hazardous waste disposal regulations.
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The ylidene group can participate in condensation reactions, forming new carbon-nitrogen bonds.
  • Cyclization Reactions: The presence of the thiophene and benzothiazole rings allows for potential cyclization reactions that can lead to more complex structures.

These reactions make (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide a versatile building block in organic synthesis.

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential anticancer and antimicrobial properties. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition of cell proliferation or disruption of bacterial cell wall synthesis. These properties make it a candidate for further research in drug development.

The synthesis of (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide generally involves several steps:

  • Formation of the Benzothiazole Core: This is typically achieved through a cyclization reaction involving 2-aminobenzenethiol and an appropriate aldehyde or ketone.
  • Introduction of Ethoxyethyl Group: An alkylation reaction using ethyl bromoacetate or similar reagents introduces the ethoxyethyl substituent.
  • Formation of Ylidene Group: A condensation reaction with a benzamide derivative results in the formation of the ylidene structure.
  • Final Modifications: Additional steps may be required to introduce bromine substituents at specific positions on the benzothiazole ring.

These synthetic routes are crucial for obtaining high yields and purity of the target compound.

(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several applications:

  • Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in anticancer and antimicrobial research.
  • Biological Studies: It can serve as a probe to study various biological interactions and processes.
  • Material Science: The compound's properties may be utilized in developing new materials with specific electronic or optical characteristics.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex molecules.

Studies on the interactions of (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide with biological targets have shown promising results. It demonstrates the ability to bind selectively to certain enzymes or receptors, which may lead to inhibition or modulation of their activity. These interactions are critical for understanding its biological efficacy and potential therapeutic applications.

Several compounds share structural similarities with (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide:

  • 6-bromobenzo[d]thiazol-2(3H)-one: Lacks ethoxyethyl and ylidene groups but shares the benzothiazole core.
  • Benzothiazole-2-thiol: Contains a thiol group instead of bromine and ethoxyethyl groups, altering its chemical reactivity.
  • 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: Another derivative that includes different substituents affecting its biological activity.

Uniqueness

The uniqueness of (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide lies in its dual bromine substitution and ethoxyethyl group, which confer distinct chemical properties not found in other similar compounds. Its ability to engage in diverse

XLogP3

5.5

Dates

Last modified: 08-18-2023

Explore Compound Types